![molecular formula C7H11NO3S B12868564 ([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid: is an organic compound that features a cyclopropylamino group, a thioether linkage, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid typically involves the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate acylating agent.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the intermediate with a thiol compound under basic conditions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which ([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: It may modulate signaling pathways involved in cell growth and differentiation.
Receptor Binding: The compound may interact with cellular receptors, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid: can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds also contain sulfur and exhibit a range of biological activities.
Cyclopropylamines: Compounds with cyclopropylamino groups that are known for their stability and reactivity.
Thioacetic Acid Derivatives: Compounds with thioether linkages that are used in various chemical syntheses.
Uniqueness
Structural Features: The combination of a cyclopropylamino group, thioether linkage, and acetic acid moiety is unique and contributes to the compound’s distinct properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Conclusion
This compound: is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its properties and applications could lead to new discoveries and advancements in these areas.
Eigenschaften
Molekularformel |
C7H11NO3S |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
2-[2-(cyclopropylamino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H11NO3S/c9-6(8-5-1-2-5)3-12-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
PAKRRFKZLHGTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
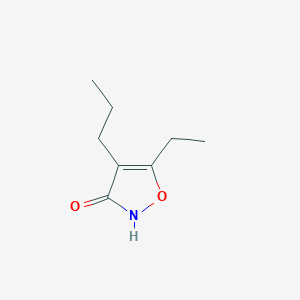
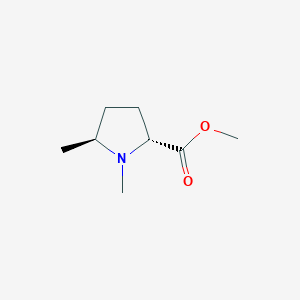
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
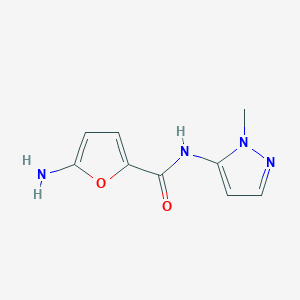
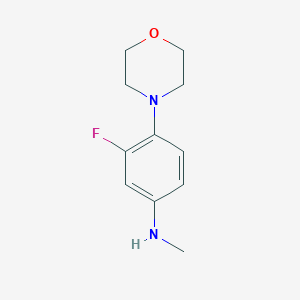
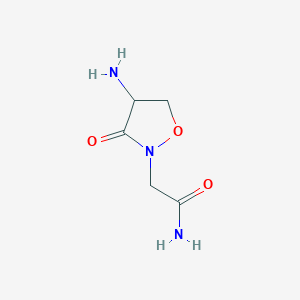
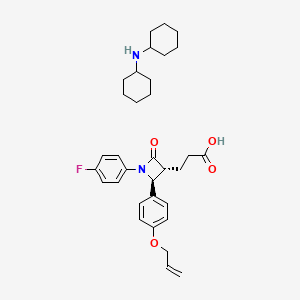
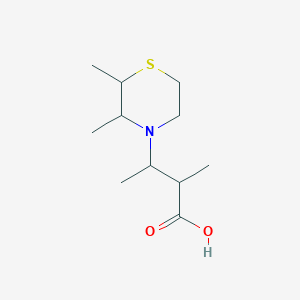
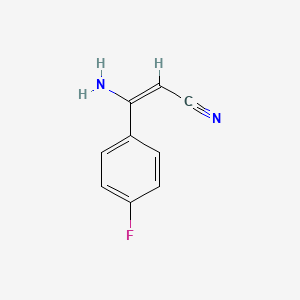
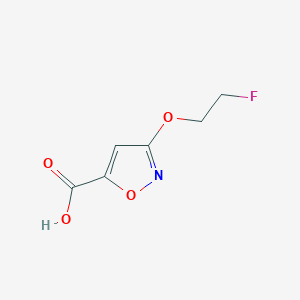
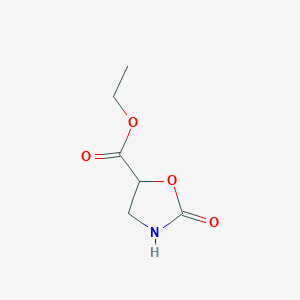
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
